molecular formula C9H19NO B6611865 (1-(Aminomethyl)cycloheptyl)methanol CAS No. 97564-98-2

(1-(Aminomethyl)cycloheptyl)methanol

Cat. No.: B6611865
CAS No.: 97564-98-2
M. Wt: 157.25 g/mol
InChI Key: CUSMDAXJTOHSIX-UHFFFAOYSA-N
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Description

(1-(Aminomethyl)cycloheptyl)methanol is a chemical compound with the molecular formula C9H19NO It is a derivative of cycloheptane, featuring an aminomethyl group and a hydroxymethyl group attached to the cycloheptane ring

Preparation Methods

Industrial Production Methods

Industrial production of (1-(Aminomethyl)cycloheptyl)methanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-(Aminomethyl)cycloheptyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is (1-(Aminomethyl)cycloheptyl)carboxylic acid.

    Reduction: The major product is (1-(Aminomethyl)cycloheptyl)amine.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

(1-(Aminomethyl)cycloheptyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Aminomethyl)cycloheptyl)methanol involves its interaction with specific molecular targets The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function

Comparison with Similar Compounds

Similar Compounds

    (1-(Aminomethyl)cyclohexyl)methanol: A similar compound with a cyclohexane ring instead of a cycloheptane ring.

    (1-(Aminomethyl)cyclopentyl)methanol: A compound with a cyclopentane ring.

Uniqueness

(1-(Aminomethyl)cycloheptyl)methanol is unique due to its seven-membered cycloheptane ring, which imparts different steric and electronic properties compared to its six-membered and five-membered counterparts. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[1-(aminomethyl)cycloheptyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-7-9(8-11)5-3-1-2-4-6-9/h11H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSMDAXJTOHSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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